[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure, which imparts significant rigidity and steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+1] cycloaddition reaction, often using a precursor like 1,3-dibromopropane and a suitable metal catalyst such as nickel or palladium.
Introduction of the Aryl Group: The aryl group (2-chloro-6-fluorophenyl) is introduced via a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with the bicyclo[1.1.1]pentane core in the presence of a palladium catalyst and a base.
Amination: The final step involves the introduction of the methanamine group through a nucleophilic substitution reaction, where an appropriate amine source reacts with the aryl-substituted bicyclo[1.1.1]pentane under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles under strong oxidizing conditions.
Reduction: Reduction reactions can convert the aryl halide groups to corresponding hydrocarbons or amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aryl halide groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halide atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium amide (NaNH2), thiourea
Major Products
Oxidation: Imines, nitriles
Reduction: Hydrocarbons, primary amines
Substitution: Amino-substituted or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new materials with specific mechanical properties.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in ways that more flexible molecules cannot, potentially leading to new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-cancer agent, given its ability to interact with specific proteins involved in cell proliferation. Its stability and resistance to metabolic degradation make it a promising candidate for drug development.
Industry
Industrially, the compound’s stability and unique properties make it useful in the development of advanced materials, such as polymers and coatings that require high durability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methane
Uniqueness
Compared to these similar compounds, [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine stands out due to the presence of the methanamine group, which can engage in additional hydrogen bonding and ionic interactions. This enhances its binding affinity and specificity for certain biological targets, making it a more potent candidate for drug development.
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN/c13-8-2-1-3-9(14)10(8)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNYCPQLREEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3Cl)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.